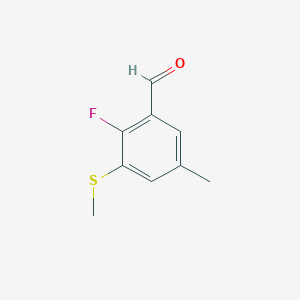

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

Description

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde derivative with a methyl group at position 5 and a methylthio (-SCH₃) substituent at position 3.

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-fluoro-5-methyl-3-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C9H9FOS/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3 |

InChI Key |

PSWIYHFUPQLVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)SC)F)C=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

This method leverages electrophilic aromatic substitution directed by existing substituents. A representative approach includes:

- Starting material : 2-Fluoro-5-methyl-3-nitrobenzaldehyde.

- Reaction : Replacement of the nitro group with methylthio via treatment with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 80–100°C for 6–12 hours.

- Key conditions :

- Use of Cu(I) catalysts (e.g., CuI) to enhance reactivity.

- Anhydrous conditions to prevent hydrolysis.

2-Fluoro-5-methyl-3-nitrobenzaldehyde (1.0 mmol), NaSMe (3.0 mmol), CuI (0.1 mmol), DMF (5 mL).

Stir at 90°C under N₂ for 8 h. Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and purify via silica gel chromatography.

Yield : 65–75%.

A two-step process involving aldehyde introduction and methylthio group installation:

- Step 1 : Synthesize 2-fluoro-5-methylbenzaldehyde via Friedel-Crafts acylation of fluorotoluene derivatives.

- Step 2 : Introduce methylthio at position 3 using:

- Thiolation reagent : (CH₃S)₂ in the presence of AlCl₃.

- Conditions : Dichloromethane, 0–5°C, 2 hours.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | AcCl, AlCl₃, CS₂, 0°C | 82% | 95% |

| 2 | (CH₃S)₂, AlCl₃, CH₂Cl₂ | 58% | 90% |

Directed Ortho-Metalation (DOM)

A modern approach utilizing directed lithiation:

- Starting material : 2-Fluoro-5-methylbenzaldehyde.

- Protection : Convert aldehyde to a dimethyl acetal to prevent side reactions.

- Metalation : Treat with LDA (lithium diisopropylamide) at -78°C, followed by methyl disulfide (CH₃SSCH₃).

- Deprotection : Acidic hydrolysis (HCl/THF/H₂O) to regenerate the aldehyde.

Phase-Transfer Catalyzed Alkylation

Adapted from EP0206241B1, this method uses a two-phase system for efficient thioether formation:

- Substrate : 3-Bromo-2-fluoro-5-methylbenzaldehyde.

- Reagents :

- Aqueous NaOH, methyl mercaptan (CH₃SH).

- Phase-transfer catalyst: Benzyltriethylammonium chloride.

- Conditions : Toluene/water, 25°C, 4 hours.

- Yield : 80–85% with <2% trans-isomer byproduct.

Oxidation of Benzyl Alcohol Derivatives

A redox-based pathway:

- Synthesis of 2-Fluoro-5-methyl-3-(methylthio)benzyl alcohol :

- Reduce 2-Fluoro-5-methyl-3-(methylthio)benzoic acid with LiAlH₄.

- Oxidation to aldehyde :

- Use pyridinium chlorochromate (PCC) in CH₂Cl₂.

Yield : 60–68% over two steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| NAS | 65–75 | 90–95 | Moderate | High |

| Friedel-Crafts | 58–82 | 85–95 | High | Moderate |

| Directed Metalation | 70 | 95 | High | Low |

| Phase-Transfer | 80–85 | 98 | Low | High |

| Oxidation | 60–68 | 90 | Moderate | Moderate |

Key Considerations

- Regioselectivity : DOM and phase-transfer methods offer superior control over substituent positioning.

- Byproducts : NAS may generate minor isomers, requiring chromatography.

- Safety : Methylthiol reagents require strict handling under inert conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 2-Fluoro-5-methyl-3-(methylthio)benzoic acid.

Reduction: 2-Fluoro-5-methyl-3-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets. The methyl and methylthio groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Key Observations:

- Steric Considerations : The iodine substituent in 2-fluoro-5-iodo-benzaldehyde introduces steric bulk, which may reduce reactivity in electrophilic substitutions compared to the smaller -CH₃ group.

- Substituent Position : The methoxy groups in 5-fluoro-2,4-dimethoxybenzaldehyde create distinct electronic environments (para-directing vs. meta-directing effects) compared to the target compound’s substituents.

Methodological Approaches for Comparative Studies

Structural elucidation and comparison of such compounds rely on analytical techniques highlighted in the evidence:

- NMR and MS Analysis : As demonstrated in the characterization of marine-derived gliotoxin analogs, $^1$H and $^13$C NMR data are critical for confirming substituent positions and differentiating between isomers. Mass spectrometry (MS) further aids in verifying molecular weights and fragmentation patterns.

- Optical Rotation : Used to distinguish enantiomers in chiral analogs like heveadride, though this is less relevant for the achiral target compound.

Research Findings and Implications

While direct data on this compound are absent in the provided evidence, insights can be extrapolated from structurally related compounds:

- Synthetic Utility : Fluorinated benzaldehydes are often intermediates in drug synthesis. For example, 2-fluoro-5-hydroxybenzaldehyde may serve as a precursor for anti-inflammatory agents, whereas the target compound’s methylthio group could favor reactions requiring nucleophilic sulfur participation.

- Stability and Reactivity : The methylthio group’s lower polarity compared to methoxy or hydroxyl groups may improve stability under acidic conditions, as seen in similar thioether-containing compounds.

Biological Activity

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is an aromatic aldehyde notable for its unique structural characteristics, including the presence of a fluorine atom, a methyl group, and a methylthio group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

- Molecular Formula : C9H9FOS

- Molecular Weight : Approximately 182.24 g/mol

The combination of substituents in this compound influences its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development. The aldehyde group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The mechanism involves:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles, leading to the inhibition of enzyme activity.

- Enhanced Binding Affinity : The presence of fluorine and the methylthio group may enhance the compound's binding affinity to biological targets.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for further investigation in drug development. Its interactions with enzymes are critical for understanding its pharmacological potential. For instance, the compound's ability to inhibit tyrosinase has been explored, which is significant for conditions related to hyperpigmentation .

Case Studies and Experimental Findings

- Tyrosinase Inhibition :

-

Antiproliferative Effects :

- Similar compounds have been evaluated for their antiproliferative effects on cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced anticancer properties. The fluorine atom's presence plays a pivotal role in maintaining or enhancing these effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-Fluoro-4-methylbenzaldehyde | Lacks methylthio group | Less reactive due to absence of sulfur group |

| 4-(Trifluoromethoxy)benzaldehyde | Contains trifluoromethoxy instead of methylthio | Different electronic properties due to trifluoromethoxy group |

| 4-Methyl-3-(methylthio)benzaldehyde | Similar methylthio group but different positioning | Different reactivity profile due to substitution position |

| 2,6-Bis(methylthio)benzaldehyde | Contains two methylthio groups | Increased steric hindrance affecting reactivity |

The uniqueness of this compound lies in its combination of both fluorine and methylthio substituents on the benzene ring, which imparts distinct chemical properties advantageous for various synthetic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzaldehyde derivatives. Key steps include:

- Friedel-Crafts alkylation or direct halogenation to introduce the fluorine substituent at position 2 .

- Thioether formation via nucleophilic substitution (e.g., using methanethiol or methyl disulfide) to add the methylthio group at position 3 .

- Methylation at position 5 using methyl iodide or dimethyl sulfate under basic conditions.

A representative approach involves condensation reactions with nitromethane and ammonium acetate for intermediates, followed by purification via recrystallization (ethanol or THF) .

Q. How is this compound characterized analytically?

Methodological Answer: Standard characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while methylthio groups resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] for CHFOS: 198.19) .

- FTIR Spectroscopy : Detection of aldehyde C=O stretching (~1700 cm) and C-F vibrations (~1100 cm) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde and methylthio groups .

- Stability : Susceptible to light-induced degradation; use amber vials. Shelf life extends to 12–18 months when stored properly .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer: The aldehyde group serves as a precursor for Schiff base formation , enabling synthesis of bioactive heterocycles (e.g., thiadiazoles, oxadiazoles). Fluorine enhances metabolic stability and bioavailability, while the methylthio group modulates lipophilicity .

Advanced Research Questions

Q. How do substituents (F, methyl, methylthio) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine : Electron-withdrawing effect deactivates the ring, directing electrophilic substitution to para positions. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Methylthio : Acts as a directing group in C–H activation reactions. Its steric bulk may slow kinetics but improve regioselectivity .

- Methyl : Electron-donating effect increases electron density at adjacent positions, favoring nucleophilic attacks .

Q. How can discrepancies between computational and experimental data (e.g., rotational barriers) be resolved?

Methodological Answer:

- High-Resolution FTIR : Measure torsional modes (e.g., –CHO rotation) in the far-infrared region (50–500 cm) to refine experimental rotational barriers .

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model rotational potentials. Adjust for solvent effects (e.g., THF or DMSO) to align with experimental results .

Q. What mechanistic insights exist for its participation in heterocycle synthesis?

Methodological Answer:

- Condensation Reactions : The aldehyde reacts with hydrazines or thiosemicarbazides to form hydrazones, which cyclize under acidic or oxidative conditions (e.g., I/EtOH) to yield thiadiazoles .

- Cyclocondensation : With aminothiols, it forms benzothiazines via nucleophilic addition-elimination pathways. Kinetic studies suggest rate-limiting steps depend on substituent electronic effects .

Q. What are its applications in synthesizing fluorinated bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.